molecular formula C7H4F3NO2S B8722777 4-Nitro-3-(trifluoromethyl)benzenethiol CAS No. 39234-82-7

4-Nitro-3-(trifluoromethyl)benzenethiol

Cat. No.: B8722777
CAS No.: 39234-82-7
M. Wt: 223.17 g/mol
InChI Key: ANUSENKLRXGUHB-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzenethiol is a sulfur-containing aromatic compound characterized by a nitro (-NO₂) group at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and a thiol (-SH) functional group on the benzene ring. This structure imparts unique physicochemical properties, such as high electrophilicity due to the electron-withdrawing nitro and trifluoromethyl groups, and nucleophilic reactivity from the thiol group.

Properties

CAS No.

39234-82-7

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.17 g/mol

IUPAC Name

4-nitro-3-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)5-3-4(14)1-2-6(5)11(12)13/h1-3,14H

InChI Key

ANUSENKLRXGUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds, including 4-nitro-3-(trifluoromethyl)phenol (TFM), 4-nitro-3-(trifluoromethyl)aniline, and flutamide derivatives, to highlight differences in reactivity, toxicity, and applications.

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Boiling Point (K) Solubility Features
4-Nitro-3-(trifluoromethyl)benzenethiol C₇H₄F₃NO₂S 223.17 (calc.) -SH, -NO₂, -CF₃ N/A Likely polar, soluble in DMSO
4-Nitro-3-(trifluoromethyl)phenol (TFM) C₇H₄F₃NO₃ 207.1 -OH, -NO₂, -CF₃ 409.5 ± 1.5 Crystalline solid, UV λmax: 292 nm
4-Nitro-3-(trifluoromethyl)aniline C₇H₅F₃N₂O₂ 206.12 -NH₂, -NO₂, -CF₃ N/A Reported as 96% pure, used in custom synthesis
Flutamide (antiandrogen drug) C₁₁H₁₁F₃N₂O₃ 276.21 -CONH-, -NO₂, -CF₃ N/A Hydrophobic, metabolized via CYP1A2/3A4

Key Observations:

  • Electron-Withdrawing Effects: The -CF₃ and -NO₂ groups in all compounds enhance electrophilicity, making them reactive toward nucleophiles. However, the -SH group in benzenethiol introduces distinct redox behavior (e.g., disulfide formation) absent in phenol or aniline analogs .
  • Thermal Stability : TFM’s boiling point (409.5 K) suggests moderate thermal stability, while benzenethiol’s stability remains uncharacterized but likely lower due to -SH lability .
Reactivity and Metabolic Pathways
  • This compound : The thiol group may undergo oxidation to sulfonic acids or form metal complexes, which could influence toxicity or catalytic applications.
  • Flutamide : Metabolized by CYP1A2/3A4 to 2-hydroxyflutamide, an active metabolite with antiandrogenic effects. Covalent binding of reactive metabolites to hepatocyte proteins contributes to liver toxicity .
Toxicity Profiles
Compound Toxicity Mechanism Key Findings
This compound Potential hepatotoxicity via thiol depletion or mitochondrial inhibition (inferred from flutamide data). No direct data; structurally similar to flutamide, which inhibits mitochondrial complex I and ATP synthesis .
Flutamide CYP450-mediated reactive metabolite formation; mitochondrial dysfunction. Causes glutathione depletion, LDH release, and hepatocyte necrosis in rats .
TFM Limited toxicity data; phenolic structure may reduce acute toxicity compared to thiols. Stable under storage (-20°C), but biological effects uncharacterized .

Comparative Insights :

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